Dodecyl 2,3-bis(dodecyloxy)propanoate
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Overview
Description
Dodecyl 2,3-bis(dodecyloxy)propanoate is an organic compound with the molecular formula C39H78O4. It contains 39 carbon atoms, 78 hydrogen atoms, and 4 oxygen atoms . This compound is characterized by its ester and ether functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 2,3-bis(dodecyloxy)propanoate typically involves the esterification of dodecyl alcohol with 2,3-bis(dodecyloxy)propanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecyl 2,3-bis(dodecyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester and ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Dodecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and lubricants.
Mechanism of Action
The mechanism of action of Dodecyl 2,3-bis(dodecyloxy)propanoate involves its interaction with various molecular targets and pathways. The ester and ether groups in the compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, affecting their structure and function. This interaction can modulate enzymatic activity, membrane permeability, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Dodecyl propanoate
- Dodecyl 2,3-dihydroxypropanoate
- Dodecyl 2,3-bis(methoxy)propanoate
Uniqueness
Dodecyl 2,3-bis(dodecyloxy)propanoate is unique due to its dual ester and ether functional groups, which provide it with distinct chemical reactivity and versatility in various applications. Its long alkyl chains contribute to its hydrophobic nature, making it an effective surfactant and emulsifying agent .
Properties
CAS No. |
64713-51-5 |
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Molecular Formula |
C39H78O4 |
Molecular Weight |
611.0 g/mol |
IUPAC Name |
dodecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C39H78O4/c1-4-7-10-13-16-19-22-25-28-31-34-41-37-38(42-35-32-29-26-23-20-17-14-11-8-5-2)39(40)43-36-33-30-27-24-21-18-15-12-9-6-3/h38H,4-37H2,1-3H3 |
InChI Key |
OEYUSRSPQFUOBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
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